n-Tetradecyltrimethylammonium-d38 Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-Tetradecyltrimethylammonium-d38 Bromide is a deuterium-labeled version of n-Tetradecyltrimethylammonium Bromide. It is a cationic surfactant with an asymmetrical structure, commonly used in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Tetradecyltrimethylammonium-d38 Bromide involves the deuteration of n-Tetradecyltrimethylammonium Bromide. This process typically includes the substitution of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to achieve high purity and yield. The product is then purified and characterized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

n-Tetradecyltrimethylammonium-d38 Bromide undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of the bromide ion with other anions.

Oxidation and Reduction Reactions: Though less common, these reactions can alter the surfactant properties.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophilic reagents under mild conditions.

Oxidation and Reduction Reactions: Require specific oxidizing or reducing agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution reactions can yield various quaternary ammonium salts .

Scientific Research Applications

n-Tetradecyltrimethylammonium-d38 Bromide is widely used in scientific research due to its unique properties:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in studies involving cell membranes and protein interactions.

Medicine: Utilized in drug development and pharmacokinetic studies due to its deuterium labeling.

Industry: Applied in the formulation of detergents and other cleaning agents

Mechanism of Action

The mechanism of action of n-Tetradecyltrimethylammonium-d38 Bromide involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, altering their properties. This interaction can affect various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

n-Tetradecyltrimethylammonium Bromide: The non-deuterated version with similar surfactant properties.

Dodecyltrimethylammonium Bromide: A shorter-chain analogue with different surfactant characteristics.

Hexadecyltrimethylammonium Bromide: A longer-chain analogue with enhanced surfactant properties

Uniqueness

n-Tetradecyltrimethylammonium-d38 Bromide is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving isotopic labeling and tracing .

Biological Activity

n-Tetradecyltrimethylammonium-d38 bromide (TTAB-d38) is a cationic surfactant that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, focusing on its interactions with proteins, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

TTAB-d38 is a quaternary ammonium compound characterized by a long hydrophobic alkyl chain (tetradecyl) and a positively charged quaternary nitrogen. The presence of heavy isotopes in its structure allows for enhanced tracking in biological studies, making it a valuable tool in research settings .

Protein Interaction and Amyloid Fibrillation Inhibition

Recent studies have highlighted TTAB's role in inhibiting protein aggregation, particularly in the context of neurodegenerative diseases. TTAB has been shown to effectively inhibit the fibrillation of hen egg-white lysozyme, a model protein for studying amyloidosis. The mechanism involves the formation of micelles that interact with amyloid fibrils, disrupting their formation through polar interactions that interfere with hydrogen bonding in β-sheets .

Key Findings:

- Concentration: At a concentration of 16 mM, TTAB significantly reduced amyloid fibril formation.

- Techniques Used: The inhibitory effects were confirmed using calorimetric methods, spectroscopic analysis (Far-UV CD spectroscopy), and transmission electron microscopy (TEM), which showed no presence of amyloid fibrils in treated samples .

Antibacterial Activity

TTAB has demonstrated notable antibacterial properties against various pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes due to its cationic nature.

Case Studies:

- Efficacy Against Gram-negative and Gram-positive Bacteria:

- Comparison with Other Agents:

Toxicological Profile

While TTAB exhibits beneficial biological activities, its cytotoxicity must also be considered. Research indicates that at higher concentrations, TTAB can exhibit cytotoxic effects on mammalian cells. Therefore, determining the optimal concentration for therapeutic applications is crucial to minimize toxicity while maximizing efficacy .

Summary of Biological Activities

Properties

Molecular Formula |

C17H38BrN |

|---|---|

Molecular Weight |

374.63 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl-tris(trideuteriomethyl)azanium;bromide |

InChI |

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |

InChI Key |

CXRFDZFCGOPDTD-XQYPXMAKSA-M |

Isomeric SMILES |

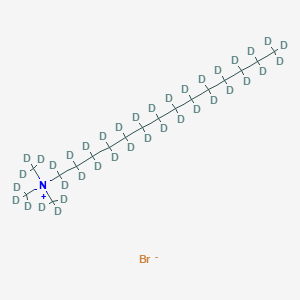

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.